Pyrazole
Overview
Description
Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are also a class of compounds that have the ring C3N2 with adjacent nitrogen atoms .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine (Knorr-type reactions) . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis
The core structure of pyrazole includes a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . One nitrogen atom is pyrrole-type (proton donor) and the other is pyridine-type (proton acceptor) .Chemical Reactions Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Physical And Chemical Properties Analysis
Pyrazole is a colorless crystalline solid with a pyridine-like odor and weak base, with a pKb of 11.5 . It is partially soluble in water with an mp of 70°C and a bp of 188°C .Scientific Research Applications
Pharmacological Potential
Pyrazole and its derivatives are known for their broad pharmacological potential, demonstrated in various therapeutic categories. They have been used in anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant agents. Their diverse biological activities, such as antitumor, antimicrobial, antitubercular, antileishmanial, antidiabetic, antiparkinsonian, and neuroprotective properties, are significant in medicinal chemistry (Karrouchi et al., 2018); (Gurdeep et al., 2020).
Anticancer Properties
Pyrazole scaffolds have shown promise in anticancer research. They target various receptors significant for cancer management, such as protein kinase, tyrosine kinase, and cyclin-dependent kinase. Pyrazole compounds have demonstrated effectiveness against various cancer cell lines and experimental tumors, leading to apoptosis in cancer cells and downregulation of specific genes related to cancer progression (Kumar et al., 2013); (Vishnu et al., 2021).
Role in Synthesis and Biological Activities
Recent advancements in the synthesis of pyrazole derivatives have broadened their scope in biological activities. They play a crucial role in agrochemicals, fluorescent substances, and dyes. The synthesis methods and biological activities of these derivatives have been a focus of research, reflecting their importance in drug development for a range of diseases (Ebenezer et al., 2022); (Faisal et al., 2019).
Bioactive Pyrazole Derivatives
Pyrazole derivatives have been extensively studied for their wide range of biological activities. They have been synthesized and evaluated against several biological agents, indicating their potential as lead compounds in therapeutic development. These derivatives are crucial in discovering new drugs and understanding their relationship with biological activities (Faria et al., 2017).
Safety And Hazards
Future Directions
The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This review summarizes the recent advances in the green multicomponent synthesis of pyrano [2,3-c]pyrazole and spiro-pyrano [2,3-c]pyrazole derivatives .
properties
IUPAC Name |
1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKZEGDFNFYCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
105809-46-9 | |
Record name | 1H-Pyrazole, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105809-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2059774 | |
Record name | Pyrazole | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2059774 | |
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Molecular Weight |
68.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor like pyridine; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Pyrazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
1.19 [mmHg] | |
Record name | Pyrazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17016 | |
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Product Name |
Pyrazole | |
CAS RN |
288-13-1 | |
Record name | Pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288131 | |
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Record name | Pyrazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02757 | |
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Record name | pyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45410 | |
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Record name | 1H-Pyrazole | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059774 | |
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Record name | Pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.471 | |
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Record name | PYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QD5KJZ7ZJ | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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